molecular formula C10H11FN2O2 B8342360 3-(4-Amino-2-fluorobenzyl)-1,3-oxazolidin-2-one

3-(4-Amino-2-fluorobenzyl)-1,3-oxazolidin-2-one

Cat. No.: B8342360
M. Wt: 210.20 g/mol
InChI Key: LHEKYTUDWLFKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-2-fluorobenzyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

3-[(4-amino-2-fluorophenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11FN2O2/c11-9-5-8(12)2-1-7(9)6-13-3-4-15-10(13)14/h1-2,5H,3-4,6,12H2

InChI Key

LHEKYTUDWLFKRA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CC2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the compound obtained in Step B (10.37 mmoles) in ethanol (25 ml) there are added 122 microliters of acetic acid. The solution is heated at reflux and stirred for 10 minutes. Powdered iron (2.08 g) and 75 mg of FeCl3.6H2O are added. After stirring for 2 hours at reflux, the mixture is brought to ambient temperature and then concentrated to dryness. 50 ml of water are added to the residue obtained, and the pH is made alkaline using sodium hydroxide. The solution is extracted 4 times with AcOEt. The organic phases are combined and washed with saturated aqueous NaCl solution and then dried with MgSO4. After filtration, the organic phase is evaporated to dryness to yield the title product, which is used directly in the next Step.
Name
compound
Quantity
10.37 mmol
Type
reactant
Reaction Step One
Quantity
122 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3.6H2O
Quantity
75 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.08 g
Type
catalyst
Reaction Step Three

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